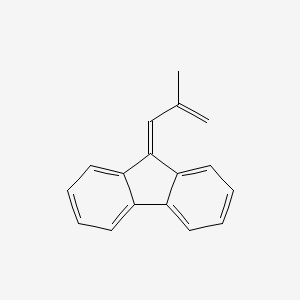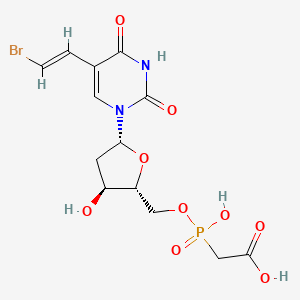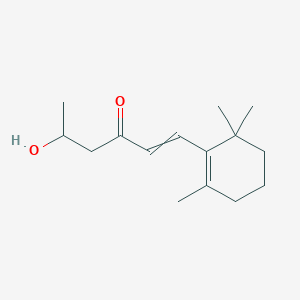
5-(4-Chlorophenyl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)pent-4-en-1-ol: is an organic compound that belongs to the class of alcohols It features a chlorophenyl group attached to a pentenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-penten-1-ol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reduction step, and solvents like ethanol or methanol are often used to dissolve the reactants.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(4-Chlorophenyl)pent-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: 5-(4-Chlorophenyl)pent-4-enal or 5-(4-Chlorophenyl)pentanoic acid.
Reduction: 5-(4-Chlorophenyl)pentanol.
Substitution: 5-(4-Chlorophenyl)pent-4-en-1-chloride.
Applications De Recherche Scientifique
Chemistry: 5-(4-Chlorophenyl)pent-4-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of chlorophenyl groups on biological systems. It can be employed in the synthesis of bioactive molecules for pharmacological studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)pent-4-en-1-ol involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
5-(4-Chlorophenyl)pent-4-yn-1-ol: This compound features a triple bond instead of a double bond in the pentenol chain. It exhibits different reactivity and may be used in different synthetic applications.
4-Chlorophenylpentanol: This compound lacks the double bond in the pentenol chain, resulting in different chemical properties and reactivity.
4-Chlorophenylbutanol: This compound has a shorter carbon chain, which affects its physical and chemical properties.
Uniqueness: 5-(4-Chlorophenyl)pent-4-en-1-ol is unique due to the presence of both a chlorophenyl group and a double bond in the pentenol chain
Propriétés
Numéro CAS |
117324-73-9 |
|---|---|
Formule moléculaire |
C11H13ClO |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H13ClO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h2,4-8,13H,1,3,9H2 |
Clé InChI |
VHBZYRIOUWAXDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)




![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)

